Tyrphostin A23

Catalog No.
S517479
CAS No.
118409-57-7
M.F
C10H6N2O2
M. Wt
186.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tyrphostin A23

CAS Number

118409-57-7

Product Name

Tyrphostin A23

IUPAC Name

2-[(3,4-dihydroxyphenyl)methylidene]propanedinitrile

Molecular Formula

C10H6N2O2

Molecular Weight

186.17 g/mol

InChI

InChI=1S/C10H6N2O2/c11-5-8(6-12)3-7-1-2-9(13)10(14)4-7/h1-4,13-14H

InChI Key

VTJXFTPMFYAJJU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C=C(C#N)C#N)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

(3,4-dihydroxybenzylidene)malononitrile, (3,4-dihydroxyphenyl)methylene propanedinitrile, 3,4-dihydroxybenzylidenemalononitrile, RG 50810, RG-50810, tyrphostin 23, tyrphostin A1, tyrphostin A23, tyrphostin AG18, tyrphostin RG50810

Canonical SMILES

C1=CC(=C(C=C1C=C(C#N)C#N)O)O

Description

The exact mass of the compound Tyrphostin A23 is 186.0429 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Tyrphostins - Supplementary Records. It belongs to the ontological category of catechols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of EGF Receptor Autophosphorylation

Tyrphostin A23 specifically targets the Epidermal Growth Factor Receptor (EGFR), a protein on the cell surface that initiates the EGF signaling cascade. Upon binding with EGF, the EGFR undergoes a process called autophosphorylation, where phosphate groups are added to the receptor itself. This activates the receptor and triggers downstream signaling events. Tyrphostin A23 acts by blocking this autophosphorylation process, effectively shutting down EGF signaling at its starting point [].

Studies have shown that Tyrphostin A23 treatment can lead to various cellular effects, including:

  • Reduced cell proliferation: EGF signaling is a key driver of cell division. By inhibiting this pathway, Tyrphostin A23 can slow down or even halt cell proliferation [].
  • Induction of cell death: In some cell types, EGF signaling is essential for survival. Disruption of this pathway with Tyrphostin A23 can trigger programmed cell death (apoptosis) [].
  • Altered cell differentiation: EGF signaling plays a role in regulating how cells mature and specialize. Tyrphostin A23 treatment can influence the differentiation process, potentially leading to abnormal cell development [].

Tyrphostin A23, also known as AG-18 or TX 825, is a synthetic compound characterized by its broad-spectrum inhibition of protein tyrosine kinases. Its chemical formula is C10H6N2O2C_{10}H_{6}N_{2}O_{2} and it has a molecular weight of 186.17 g/mol. Tyrphostin A23 is primarily recognized for its role in inhibiting the epidermal growth factor receptor, which is crucial in various signaling pathways related to cell growth and differentiation .

Tyrphostin A23 acts as a competitive inhibitor of protein tyrosine kinases. It competes with the natural substrate, tyrosine, for the ATP binding site on the PTK enzyme. By binding to this site, Tyrphostin A23 prevents the transfer of a phosphate group from ATP to tyrosine residues on target proteins, thereby inhibiting their phosphorylation and downstream signaling pathways [, ].

Tyrphostin A23 functions by mimicking the natural substrates of protein tyrosine kinases, thereby blocking their catalytic activity. It specifically inhibits the autophosphorylation of the epidermal growth factor receptor with an IC50 value of approximately 15 μM in vitro. This inhibition is crucial for preventing downstream signaling that could lead to uncontrolled cell proliferation . Additionally, it affects other cellular processes by modulating interactions with various proteins involved in signal transduction pathways .

The biological activity of Tyrphostin A23 extends beyond just inhibiting the epidermal growth factor receptor. It has been shown to inhibit the GTPase activity of transducin and affects the internalization of the transferrin receptor by disrupting interactions between tyrosine motifs and associated proteins . Furthermore, it demonstrates antiproliferative effects in various cell lines, indicating its potential as an anticancer agent .

Tyrphostin A23 can be synthesized through several methods, typically involving multi-step organic synthesis techniques. The synthesis may include reactions such as:

  • Condensation Reactions: Combining appropriate aromatic compounds with amines or other nucleophiles.
  • Cyclization: Forming cyclic structures that are characteristic of tyrphostins.
  • Purification: Utilizing techniques like recrystallization or chromatography to isolate the final product.

Specific details on the synthesis pathways can vary based on the desired purity and yield, but generally follow established organic synthesis protocols .

Tyrphostin A23 has several applications, particularly in research settings:

  • Cancer Research: As a potent inhibitor of protein tyrosine kinases, it is used to study cancer cell signaling pathways and potential therapeutic strategies.
  • Neuroscience: It aids in understanding neuronal signaling mechanisms by inhibiting specific receptors that are involved in synaptic transmission.
  • Pharmacological Studies: Its ability to modulate various cellular processes makes it a valuable tool in pharmacological research aimed at developing new drugs targeting tyrosine kinases .

Studies have demonstrated that Tyrphostin A23 interacts with multiple cellular targets beyond just the epidermal growth factor receptor. For instance, it has been shown to inhibit tumor necrosis factor-alpha-induced nuclear factor kappa-light-chain-enhancer of activated B cells binding activity, which plays a significant role in inflammatory responses . These interactions highlight its potential as a multi-target therapeutic agent.

Several compounds share structural and functional similarities with Tyrphostin A23. Here are some notable examples:

CompoundStructure/SimilarityUnique Features
Tyrphostin A25Similar backbone structureMore selective towards specific kinases
AG-555Related tyrphostin derivativePotent inhibitor of topoisomerase I
AG-213Another derivative of tyrphostinsBroader spectrum of kinase inhibition

Tyrphostin A23 is unique due to its balanced profile of inhibiting multiple protein tyrosine kinases while also affecting other signaling pathways, making it a versatile tool in both basic and applied research .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

186.042927438 g/mol

Monoisotopic Mass

186.042927438 g/mol

Heavy Atom Count

14

Appearance

Light yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RV0GCD31OJ

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H371 (100%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

MeSH Pharmacological Classification

Enzyme Inhibitors

Pictograms

Health Hazard

Health Hazard

Other CAS

118409-57-7

Wikipedia

Tyrphostin a23

Dates

Modify: 2023-08-15
1: Ortiz-Zapater E, Soriano-Ortega E, Marcote MJ, Ortiz-Masiá D, Aniento F.
2: Banbury DN, Oakley JD, Sessions RB, Banting G. Tyrphostin A23 inhibits
3: Ogura T, Imanishi S, Shibamoto T. Activation of background membrane

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